Cinnamylidenemalonic acid

概要

説明

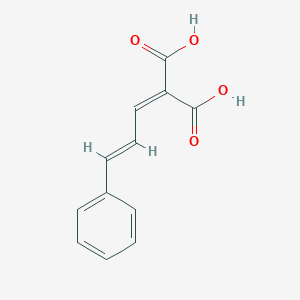

Cinnamylidenemalonic acid is an organic compound with the chemical formula C12H10O4. It is characterized by a white or light yellow crystalline powder appearance and has a melting point of 132-134 degrees Celsius . This compound is known for its applications in organic synthesis reactions and its role in the synthesis of various drugs and organic compounds .

準備方法

Synthetic Routes and Reaction Conditions: Cinnamylidenemalonic acid is typically synthesized by reacting cinnamic acid with dichloromethane under alkaline conditions. The reaction involves the use of sodium hydroxide as a base, resulting in the formation of this compound along with sodium chloride and water as by-products .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method mentioned above can be scaled up for industrial purposes. The reaction conditions, such as temperature and concentration of reactants, can be optimized to achieve higher yields and purity of the final product.

化学反応の分析

Photochemical [2+2] Dimerization

Cinnamylidenemalonic acid undergoes UV-induced [2+2] cycloaddition in solid-state reactions, exhibiting polymorph-dependent outcomes:

- Polymorph 1 : Generates a mixture of products due to disordered crystal packing .

- Polymorphs 2 & 3 : Yield a single [2+2] dimer with regio- and stereochemical control (Figure 1) .

Key Findings:

| Parameter | Value/Description | Source |

|---|---|---|

| Light Source | 257.3 nm UV irradiation | |

| Reaction Kinetics | First-order kinetics (topochemical control) | |

| Product Structure | Head-to-tail dimer confirmed by NMR/IR |

Thermal Decarboxylation

Decarboxylation pathways vary with reaction conditions:

Acid-Catalyzed Decarboxylation

Base-Promoted Decarboxylation

- With Na₂CO₃ in aqueous solution:

Knoevenagel Condensation

This compound is synthesized via condensation of malonic acid with cinnamaldehyde:

Optimization Data:

| Condition | Effect on Yield | Source |

|---|---|---|

| Pyridine Additive | Reduces reaction time to 90 minutes | |

| Catalyst | β-Alanine co-catalyst improves efficiency | 1 |

| Solvent | Glacial acetic acid (100°C) |

Solid-State Host-Guest Interactions

Attempts to co-crystallize with chiral hosts (e.g., tartaric acid) revealed:

- Challenges : Poor solubility of host-guest complexes .

- Outcome : Self-assembly into three polymorphic structures without external hosts .

Comparative Reaction Yields

| Reaction Type | Yield (%) | Conditions | Source |

|---|---|---|---|

| Photodimerization | 58 | Polymorph 3, 257.3 nm UV | |

| Thermal Decarboxylation | 72 | Quinoline, 130°C | |

| Knoevenagel Synthesis | 85 | Pyridine, 100°C |

科学的研究の応用

Photochemical Applications

1.1 Photodimerization

CMA undergoes photodimerization primarily via [2+2] cycloaddition reactions when exposed to UV light. This reaction leads to the formation of dimeric products, which can have significant implications in material science and organic synthesis. Research indicates that different polymorphic forms of CMA exhibit varying reactivities under light irradiation, resulting in distinct photoproducts characterized by techniques such as proton NMR and infrared spectroscopy .

Table 1: Photochemical Behavior of CMA Polymorphs

| Polymorph | Reaction Conditions | Products | Characterization Techniques |

|---|---|---|---|

| 1 | UV Irradiation | Mixture of products | NMR, IR |

| 2 | UV Irradiation | [2+2] Dimer | NMR, IR |

| 3 | UV Irradiation | [2+2] Dimer | NMR, IR |

Case Study: Topochemical Reactions

In a study conducted by Weathersby (2010), CMA was crystallized in different polymorphic structures that underwent photochemical reactions upon UV light exposure. The research highlighted the ability of CMA to form stable dimeric products, which could be utilized in developing new materials with tailored properties .

Synthesis and Material Science

2.1 Building Blocks for Polymers

CMA serves as a versatile building block for synthesizing various polymeric materials. Its ability to undergo cycloaddition reactions allows for the creation of complex polymer architectures that can be fine-tuned for specific applications. Recent advancements have shown that derivatives of CMA can lead to sustainable alternatives to traditional petroleum-based materials .

Table 2: Polymerization Potential of CMA Derivatives

| Derivative | Synthesis Method | Application Area |

|---|---|---|

| CBDA-3 | [2+2] Photocycloaddition | Thermoplastics, Thermosets |

| Modified CMA | Fischer Esterification | Coatings, Adhesives |

Case Study: Green Chemistry Applications

Research has demonstrated the potential of CMA-derived compounds in green chemistry applications, particularly in producing biodegradable polymers. The photocycloaddition method used for synthesizing cyclobutane-containing diacids from biomass-derived starting materials illustrates how CMA can contribute to sustainable practices in material science .

Organic Synthesis

CMA is utilized in various organic synthesis pathways due to its reactive double bonds. It can participate in multiple reactions, including aldol condensations and Michael additions, making it a valuable intermediate in synthesizing complex organic molecules.

Table 3: Synthetic Routes Involving CMA

| Reaction Type | Conditions | Products |

|---|---|---|

| Aldol Condensation | Base-catalyzed | β-Hydroxy acids |

| Michael Addition | Nucleophilic attack | α-Substituted malonates |

Case Study: Synthesis Pathways

One notable study explored the synthesis of β-arylvinyl bromides through an eco-friendly "on-water" condition using CMA as a precursor. This method showcased the compound's versatility and its alignment with sustainable chemistry practices .

作用機序

Cinnamylidenemalonic acid can be compared with other similar compounds, such as:

Malonic Acid: Both compounds undergo decarboxylation reactions, but this compound forms more complex products due to its additional functional groups.

Uniqueness: this compound is unique due to its ability to undergo both decarboxylation and photochemical reactions, making it a versatile compound in organic synthesis and photochemistry.

類似化合物との比較

- Malonic Acid

- Cinnamic Acid

- Ethylidenemalonic Acid

生物活性

Cinnamylidenemalonic acid (CMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of CMA, supported by recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a conjugated diene system that enhances its reactivity and biological activity. The molecular formula is , and it has been shown to crystallize in multiple polymorphic forms, each exhibiting distinct photochemical properties when exposed to light .

Antimicrobial Activity

CMA has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of cinnamic acid, including CMA, can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 500 | Staphylococcus aureus |

| Benzyl cinnamate | 537.81 | S. aureus |

| Decyl cinnamate | 550.96 | S. epidermidis |

| Methyl cinnamate | 789.19 | Candida spp. |

The minimum inhibitory concentrations (MICs) for CMA derivatives suggest moderate antimicrobial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and various Candida species .

Anti-Inflammatory Effects

CMA has also been investigated for its anti-inflammatory potential. Studies have shown that it can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The structural modifications on the phenyl ring significantly influence the anti-inflammatory activity of cinnamic acid derivatives.

Table 2: Inhibition of NF-κB Activation by this compound Derivatives

| Compound | % Inhibition at 20 µM |

|---|---|

| This compound | 15% |

| Chlorinated analog | 25% |

| Fluorinated analog | 30% |

The data indicates that specific substitutions on the phenyl ring enhance the anti-inflammatory effects, with certain compounds showing up to 30% inhibition of NF-κB activation at low concentrations .

Anticancer Activity

CMA's anticancer properties have also been explored, with studies indicating its ability to induce apoptosis in cancer cells. The compound appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death.

Case Study: Effects on Cancer Cell Lines

One study examined the effects of CMA on melanoma cells, revealing that it caused a significant reduction in cell viability through mechanisms involving cell cycle arrest and apoptosis induction:

- Cell Line : A375 (melanoma)

- IC50 : 15 µM after 48 hours

- Mechanism : Induction of ROS and G2/M phase arrest

This suggests that CMA could be a promising candidate for further development as an anticancer agent .

特性

IUPAC Name |

2-cinnamylidenepropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUXJIIRIWMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240229 | |

| Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-92-8 | |

| Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different polymorphic structures of cinnamylidenemalonic acid and how do they react to UV irradiation?

A: this compound has been found to crystallize in three distinct polymorphic forms. When exposed to UV light at 257.3 Å, each polymorph exhibits unique photochemical reactivity []. Polymorph 1 yields a mixture of products upon irradiation. In contrast, both polymorphs 2 and 3 undergo a [2+2] dimerization reaction, resulting in the formation of the same dimer product [].

Q2: Can you elaborate on the mechanism of decarboxylation of this compound in the presence of pyridine?

A: Research suggests that the decarboxylation of this compound in pyridine involves a dual pathway mechanism []. This conclusion stems from experiments using carboxy-labelled dideuteriomalonic acid. Both the resulting 5-phenylpenta-2(Z),4(E)-dienoic acid and 5-phenylpenta-2(E),4(E)-dienoic acid isomers exhibit a similar ~2:1 α/γ deuterium labelling pattern, suggesting a common deuteriated lactone intermediate in both pathways [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。